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Compound Name: Crotonoside

Cat. No.: B1669630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Crotonoside, also known as isoguanosine, is a naturally occurring nucleoside analogue

isolated from the seeds of Croton tiglium. This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and significant biological

activities of crotonoside. The document details its potent inhibitory effects on FMS-like

tyrosine kinase 3 (FLT3) and histone deacetylases (HDACs), highlighting its potential as a

therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML). Detailed

experimental protocols for synthesis, isolation, and key biological assays are provided,

alongside mandatory data visualizations to facilitate understanding of its mechanism of action

and experimental workflows. All quantitative data is summarized in structured tables for ease of

comparison.

Chemical Identity and Physicochemical Properties
Crotonoside is a purine ribonucleoside, an isomer of guanosine, where the amino and

carbonyl groups on the purine ring are interchanged.
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Identifier Value Source

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-

dihydroxy-5-

(hydroxymethyl)oxolan-2-

yl]-1H-purin-2-one

Synonyms
Isoguanosine, 2-

Hydroxyadenosine

CAS Number 1818-71-9

Molecular Formula C₁₀H₁₃N₅O₅

Molecular Weight 283.24 g/mol

Physicochemical Data
Property Value Source

Appearance
White to off-white crystalline

solid

Melting Point 237-241 °C

Solubility

Soluble in DMSO, Pyridine,

Methanol, Ethanol. Insoluble in

water and ethanol.

UV max (λmax) 249, 300 nm

Storage Temperature -20°C

Synthesis and Isolation
Synthetic Protocol: Large-Scale Synthesis of
Isoguanosine
A recent and efficient method for the large-scale synthesis of isoguanosine involves the

diazotization of 2,6-diaminopurine riboside.
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Materials:

2,6-diaminopurine riboside

Acetic acid (AcOH)

Sodium nitrite (NaNO₂)

Deionized water (H₂O)

Aqueous ammonia (2.8%)

Hydrochloric acid (0.1 M HCl)

Sodium hydroxide (0.1 M NaOH)

Activated charcoal

Procedure:

Suspend 2,6-diaminopurine riboside (0.71 mol) in 4 L of H₂O at room temperature.

Add 1 L of AcOH (17.4 mol) over 5 minutes.

Add a solution of NaNO₂ (1.76 mol) in 1 L of H₂O dropwise.

Stir the resulting clear solution for 40 minutes, during which it will turn yellow.

Adjust the pH to 7 with 2.8% aqueous NH₃ in an ice water bath to precipitate the crude

product.

Dissolve the precipitate in 0.1 M HCl with heating.

Add activated charcoal and perform a hot filtration.

Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to precipitate the purified

isoguanosine.
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Workflow for Isoguanosine Synthesis

Synthesis of Isoguanosine

Suspend 2,6-diaminopurine riboside in H₂O

Add Acetic Acid

Add NaNO₂ solution dropwise

Stir for 40 min

Adjust pH to 7 with NH₃ (aq)

Precipitate crude product

Dissolve in 0.1 M HCl with heating

Treat with activated charcoal & filter

Neutralize with 0.1 M NaOH

Precipitate pure Isoguanosine

Click to download full resolution via product page
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A flowchart illustrating the key steps in the large-scale synthesis of isoguanosine.

Isolation Protocol from Croton tiglium Seeds
Crotonoside can be isolated from the seeds of Croton tiglium through a process that also aims

to reduce the toxicity of the seeds by removing other components.

Materials:

Croton tiglium seeds

Cow's milk

Methanol

Apparatus for maceration and filtration

Procedure:

Soak Croton tiglium seeds in water overnight.

Remove the outer cover (testa) and cotyledon of the seeds.

Boil the processed seeds in cow's milk. This step is part of a traditional Ayurvedic

detoxification process called "Śodhana" and helps in removing toxic, oil-soluble components.

Dry the purified seeds and powder them.

Macerate the powdered seeds with methanol for 24 hours.

Filter the extract to remove solid plant material.

The methanolic extract containing crotonoside can then be further purified using

chromatographic techniques such as column chromatography and HPLC.

Workflow for Crotonoside Isolation
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Isolation of Crotonoside

Soak Croton tiglium seeds in water

Remove testa and cotyledon

Boil seeds in cow's milk (Śodhana)

Dry and powder the seeds

Macerate with methanol

Filter to obtain crude extract

Purify via chromatography (Column/HPLC)

Click to download full resolution via product page

A flowchart outlining the general procedure for isolating crotonoside from Croton tiglium
seeds.

Spectral Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data for isoguanosine (crotonoside) has been reported. The signals can be broadly

divided into those from the purine base and those from the ribose sugar moiety.

Proton
Chemical Shift (δ

ppm)
Multiplicity Assignment

H-8 ~7.17-8.77 s Purine ring

NH₂ ~7.17-8.77 br s Purine ring

NH ~10.82 br s Purine ring

H-1' ~5.87 d Ribose moiety

H-2', H-3', H-4' ~3.47-4.50 m Ribose moiety

H-5', H-5'' ~3.47-4.50 m Ribose moiety

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and

instrument used. The data presented is a general representation from available literature.

While ¹³C NMR has been used for the characterization of synthesized isoguanosine, specific

peak assignments are not readily available in the cited literature. Based on the structure,

characteristic signals for the carbonyl carbon, the carbons of the purine ring, and the carbons

of the ribose unit are expected.

Mass Spectrometry (MS)
Detailed ESI-MS/MS fragmentation data for crotonoside is not extensively published.

However, based on the known fragmentation patterns of nucleosides, the following

fragmentation pathways can be anticipated. The primary fragmentation event is typically the

cleavage of the glycosidic bond, resulting in the separation of the purine base (isoguanine) and

the ribose sugar.

Expected Fragmentation:

[M+H]⁺: The protonated molecular ion of crotonoside (m/z 284.1).
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[Isoguanine+H]⁺: A major fragment corresponding to the protonated isoguanine base (m/z

152.1) resulting from the cleavage of the glycosidic bond.

[Ribose]⁺: Fragments corresponding to the ribose sugar moiety (and its dehydration

products).

Further fragmentation of the isoguanine base would involve losses of small neutral molecules

such as NH₃ and CO.

Biological Activity and Mechanism of Action
Crotonoside has demonstrated significant biological activity, most notably as an inhibitor of

FLT3 and HDACs, making it a compound of interest for the treatment of AML.

Inhibition of FLT3 and HDACs
FLT3 Inhibition: Crotonoside inhibits the phosphorylation of FLT3 in a dose-dependent

manner. This inhibition extends to downstream signaling proteins including Erk1/2,

Akt/mTOR, and STAT5.

HDAC Inhibition: Crotonoside selectively suppresses the expression of HDAC3 and HDAC6

without significantly affecting other HDAC isoforms.

Anti-Leukemic Effects in AML
Cell Viability: Crotonoside selectively inhibits the viability of AML cell lines, particularly those

with FLT3 mutations (e.g., MV4-11, MOLM-13), with IC₅₀ values in the low micromolar range.

Cell Cycle Arrest: Treatment with crotonoside leads to a dose-dependent increase in the

percentage of AML cells in the G0/G1 phase and a corresponding decrease in the S and

G2/M phases, indicating cell cycle arrest.

Apoptosis Induction: Crotonoside induces apoptosis in AML cells, as evidenced by an

increase in Annexin-V positive cells and the cleavage of caspase-3.

Signaling Pathway of Crotonoside in AML Cells
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Crotonoside's Mechanism of Action in AML

Downstream Effectors

Crotonoside

FLT3

inhibits phosphorylation

HDAC3

inhibits expression

HDAC6

inhibits expression

Apoptosis

induces

G0/G1 Arrest

induces

Erk1/2 Akt/mTOR STAT5

Cell Proliferation
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General Workflow for In Vitro Inhibition Assays

Prepare serial dilutions of Crotonoside

Add inhibitor, enzyme, and buffer to plate

Initiate reaction with substrate/ATP

Incubate at specified temperature and time

Stop reaction and add detection reagents

Measure signal (luminescence/fluorescence/absorbance)

Calculate IC₅₀ value

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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